molecular formula C30H32N6 B12709445 2,2'-(Hexane-1,6-diylbis((methylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile CAS No. 76905-54-9

2,2'-(Hexane-1,6-diylbis((methylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile

Cat. No.: B12709445
CAS No.: 76905-54-9
M. Wt: 476.6 g/mol
InChI Key: YJXYEXVSERPXCI-UHFFFAOYSA-N
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Description

2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of malononitrile groups linked through a hexane chain and substituted phenylene rings. It is primarily used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile typically involves the condensation of hexane-1,6-diamine with 2-methyl-4,1-phenylenediamine in the presence of malononitrile. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The phenylene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Conversion to amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a precursor for drug development.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile
  • 2,2’-[Hexane-1,6-diylbis[(propylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile

Uniqueness

2,2’-[Hexane-1,6-diylbis[(methylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is unique due to its specific substitution pattern and the presence of malononitrile groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

76905-54-9

Molecular Formula

C30H32N6

Molecular Weight

476.6 g/mol

IUPAC Name

2-[[4-[6-[4-(2,2-dicyanoethenyl)-N,3-dimethylanilino]hexyl-methylamino]-2-methylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C30H32N6/c1-23-15-29(11-9-27(23)17-25(19-31)20-32)35(3)13-7-5-6-8-14-36(4)30-12-10-28(24(2)16-30)18-26(21-33)22-34/h9-12,15-18H,5-8,13-14H2,1-4H3

InChI Key

YJXYEXVSERPXCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)CCCCCCN(C)C2=CC(=C(C=C2)C=C(C#N)C#N)C)C=C(C#N)C#N

Origin of Product

United States

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